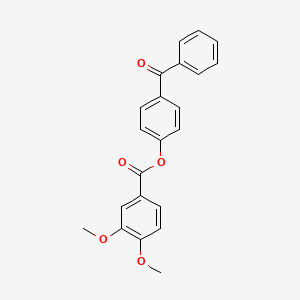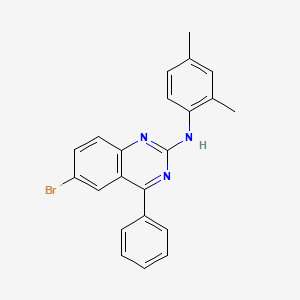![molecular formula C13H14ClN3O2 B4855387 4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4855387.png)
4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone
Übersicht
Beschreibung
4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone, also known as MP-10, is a pyridazinone derivative that has been extensively studied for its potential applications in medicinal chemistry. MP-10 has shown promising results in various scientific research studies, which have led to its potential use as an anticancer agent.
Wirkmechanismus
The mechanism of action of 4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption results in the activation of the mitotic checkpoint, leading to cell cycle arrest and apoptosis. 4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone also inhibits the activity of topoisomerase II, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone has been shown to exhibit low toxicity in normal cells, which makes it a promising candidate for anticancer therapy. However, it has been reported that 4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone can induce oxidative stress and DNA damage in cancer cells, which contributes to its cytotoxic activity. 4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and this property further enhances its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone in lab experiments include its low toxicity in normal cells, its ability to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. However, the limitations of using 4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone in lab experiments include its low solubility in water, which makes it difficult to prepare stock solutions, and its instability in aqueous solutions, which can lead to degradation.
Zukünftige Richtungen
For scientific research include the modification of its structure, investigation of combination therapy, and determination of its pharmacokinetics and pharmacodynamics in vivo.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone has been studied extensively for its potential use as an anticancer agent. Scientific research has shown that 4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone exhibits cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The anticancer activity of 4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone is mediated by its ability to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle.
Eigenschaften
IUPAC Name |
4-chloro-5-(2-methoxyethylamino)-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-19-8-7-15-11-9-16-17(13(18)12(11)14)10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCGTVYDPBBTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4855314.png)


![7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855327.png)
![N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4855328.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4855332.png)

![1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4855358.png)

![4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4855370.png)
![3-bromo-5-[3-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4855378.png)

![2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4855404.png)
![N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4855413.png)